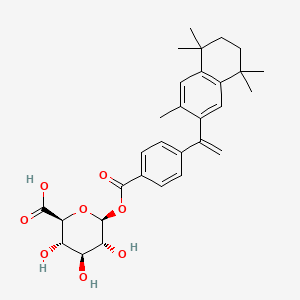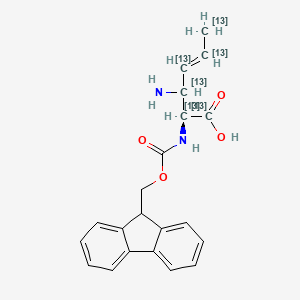![molecular formula C16H19N3O B13841720 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
Métodos De Preparación
The synthesis of 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-b]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can yield the desired bicyclic system.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of the ethanol moiety can lead to the formation of the corresponding aldehyde or carboxylic acid. Reduction reactions can be used to modify the pyrido[2,3-b]pyrazine core, potentially leading to the formation of dihydro or tetrahydro derivatives .
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol has been studied for its potential applications in several scientific fields. In medicinal chemistry, it has shown promise as a scaffold for the development of new therapeutic agents.
In biology, this compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its ability to interact with specific molecular targets makes it a valuable tool for studying cellular pathways and developing targeted therapies .
In the field of materials science, this compound has been explored for its potential use in the synthesis of novel polymers and advanced materials. Its unique electronic properties and ability to form stable complexes with metals make it a candidate for applications in electronics and catalysis .
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol is largely dependent on its specific application. In the context of medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its normal function. This can lead to the disruption of cellular pathways and inhibition of disease progression .
At the molecular level, the compound’s interactions with its targets are mediated by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are influenced by the specific functional groups present on the compound and the nature of the target molecule .
Comparación Con Compuestos Similares
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol can be compared to other similar compounds, such as pyrido[2,3-b]pyrazine derivatives and other heterocyclic compounds containing nitrogen atoms. One key difference is the presence of the benzyl and ethanol groups, which can significantly influence the compound’s chemical properties and biological activities .
Similar compounds include 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)methanol and 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)amine. These compounds share the same core structure but differ in the functional groups attached to the pyrido[2,3-b]pyrazine ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H19N3O |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol |
InChI |
InChI=1S/C16H19N3O/c20-11-8-14-6-7-15-16(18-14)17-9-10-19(15)12-13-4-2-1-3-5-13/h1-7,20H,8-12H2,(H,17,18) |
Clave InChI |
QCVRSDXKSZMMBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C(N1)N=C(C=C2)CCO)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


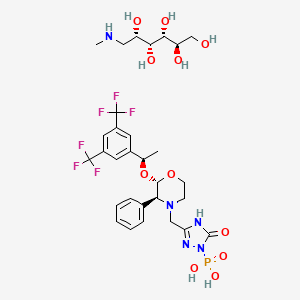
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
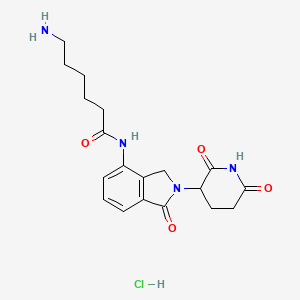
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
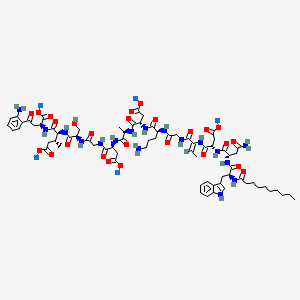
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)


![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
